3-(4-Methyl-5-phenylpentyl)aniline
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Overview
Description
3-(4-Methyl-5-phenylpentyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amine group attached to a benzene ring. This compound is notable for its unique structure, which includes a phenyl group and a methyl group attached to a pentyl chain, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-5-phenylpentyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. The nitro group on the aromatic ring is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-5-phenylpentyl)aniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitrosoaniline or nitroaniline.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
3-(4-Methyl-5-phenylpentyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Methyl-5-phenylpentyl)aniline involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Aniline: The simplest aromatic amine, used as a precursor in the synthesis of various chemicals.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Diphenylamine: An aniline derivative with two phenyl groups attached to the nitrogen atom.
Uniqueness
3-(4-Methyl-5-phenylpentyl)aniline is unique due to its specific structural features, which include a phenyl group and a methyl group attached to a pentyl chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
80861-25-2 |
---|---|
Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
3-(4-methyl-5-phenylpentyl)aniline |
InChI |
InChI=1S/C18H23N/c1-15(13-16-8-3-2-4-9-16)7-5-10-17-11-6-12-18(19)14-17/h2-4,6,8-9,11-12,14-15H,5,7,10,13,19H2,1H3 |
InChI Key |
MVAPKMUOALDKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC(=CC=C1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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